molecular formula C15H14BrN3O B10962949 1-(5-bromopyridin-2-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea

1-(5-bromopyridin-2-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea

Cat. No.: B10962949
M. Wt: 332.19 g/mol
InChI Key: RHOMNQLVZQYOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-bromopyridin-2-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea is a synthetic organic compound with the following structural formula:

Structure: BrC5H3N(C9H7N)CONH2\text{Structure: } \text{BrC}_5\text{H}_3\text{N}(\text{C}_9\text{H}_7\text{N})\text{CONH}_2 Structure: BrC5​H3​N(C9​H7​N)CONH2​

This compound combines a pyridine ring (with a bromine substituent) and an indene moiety, linked by a urea functional group. It exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with 2,3-dihydro-1H-inden-5-amine, followed by cyclization to form the urea linkage. The reaction typically occurs under mild conditions, using appropriate reagents and solvents.

Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Optimization of reaction conditions, catalysts, and purification steps ensures high yields.

Chemical Reactions Analysis

1-(5-bromopyridin-2-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea undergoes various chemical reactions:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, alkoxides).

    Reduction: Reduction of the carbonyl group in the urea linkage can yield the corresponding amine.

    Oxidation: Oxidation of the indene moiety may lead to the formation of various functional groups.

    Cyclization: Intramolecular cyclization reactions can occur, forming fused ring systems.

Common reagents include bases (for deprotonation), reducing agents (such as LiAlH₄), and oxidizing agents (e.g., KMnO₄).

Scientific Research Applications

1-(5-bromopyridin-2-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea finds applications in diverse fields:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential interactions with biological targets.

    Catalysis: The compound may serve as a ligand in transition metal-catalyzed reactions.

    Material Science: Its properties make it interesting for designing functional materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar heterocyclic structures (e.g., pyridines, indenes, and ureas) can be compared. Notable examples include 5-bromopyridine, indole, and acetohydroxamic acid.

Properties

Molecular Formula

C15H14BrN3O

Molecular Weight

332.19 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea

InChI

InChI=1S/C15H14BrN3O/c16-12-5-7-14(17-9-12)19-15(20)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H2,17,18,19,20)

InChI Key

RHOMNQLVZQYOJI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.